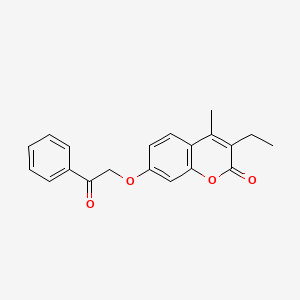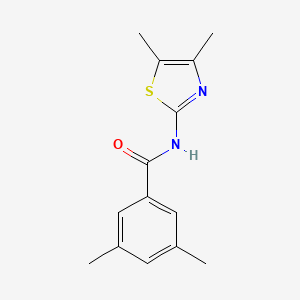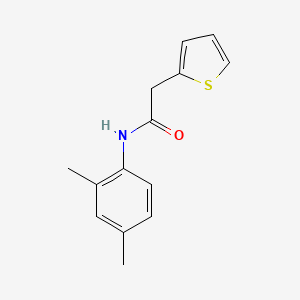
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Br-MPA' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
科学的研究の応用
Br-MPA has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Br-MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, Br-MPA has been used as a scaffold for the development of novel drugs with improved efficacy and selectivity. In neuroscience, Br-MPA has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of Br-MPA involves the inhibition of various enzymes and signaling pathways. Br-MPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Br-MPA can induce the expression of genes that are involved in cell cycle arrest and apoptosis. Br-MPA has also been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, Br-MPA can disrupt signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
Br-MPA has been shown to have a range of biochemical and physiological effects. In cancer cells, Br-MPA can induce apoptosis and inhibit cell proliferation. In addition, Br-MPA can inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In neurons, Br-MPA has been shown to enhance synaptic plasticity and improve cognitive function. Br-MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
Br-MPA has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established mechanism of action. However, Br-MPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when designing experiments with Br-MPA to ensure that the appropriate concentrations are used and that any potential toxic effects are minimized.
将来の方向性
There are several future directions for research on Br-MPA. One area of interest is the development of novel derivatives of Br-MPA with improved efficacy and selectivity. Another area of interest is the investigation of the potential therapeutic applications of Br-MPA in the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-MPA and its effects on various signaling pathways and enzymes. Overall, Br-MPA is a promising compound with potential applications in various fields of scientific research.
合成法
The synthesis of Br-MPA involves the reaction between 3,5-dimethylphenol and 4-bromo-3-methylbenzoyl chloride, followed by the reaction with sodium acetate in acetic anhydride. The resulting product is then refluxed with 2-(3,5-dimethylphenoxy)acetic acid in the presence of triethylamine to obtain Br-MPA. This method has been optimized to provide high yields of pure Br-MPA, making it an ideal starting material for scientific research.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-14-4-5-16(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAPWOIXKIRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
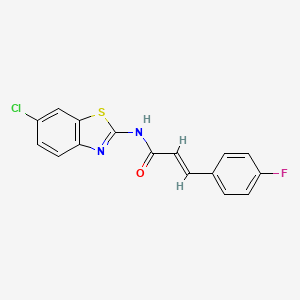
![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
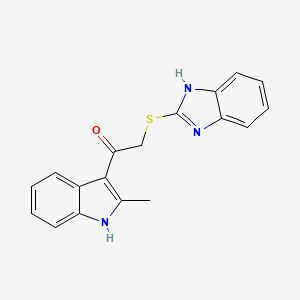
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
